molecular formula C15H21NO5 B12993991 (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid

Cat. No.: B12993991
M. Wt: 295.33 g/mol
InChI Key: MZWHLSXAFVDDNR-GFCCVEGCSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxymethyl-substituted phenyl ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC).

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic substitution reaction, typically using a hydroxymethyl-substituted benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the propanoic acid backbone can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-carboxyphenyl)propanoic acid.

    Reduction: Formation of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid is unique due to its specific substitution pattern and chiral configuration. The presence of the hydroxymethyl group on the phenyl ring distinguishes it from other similar compounds, providing unique reactivity and interaction profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-2-[4-(hydroxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-8-12(13(18)19)11-6-4-10(9-17)5-7-11/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1

InChI Key

MZWHLSXAFVDDNR-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)CO)C(=O)O

Origin of Product

United States

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